1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide
Description
IUPAC Nomenclature and Systematic Characterization
The systematic name follows IUPAC guidelines by prioritizing the indazole core as the parent structure. The compound is designated as 1-methyl-N-[2-(triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide , reflecting:
- A 1H-indazole ring substituted at position 1 with a methyl group.
- A carboxamide group at position 3, where the amide nitrogen is connected to a 2-(triazolo[4,3-a]pyridin-3-yl)ethyl chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O |
| Molecular Weight | 320.35 g/mol |
| Hybridization Index | sp² (aromatic cores) |
| Topological Polar Surface Area | 98.2 Ų |
The ethyl linker bridges the indazole carboxamide and triazolo[4,3-a]pyridine systems, introducing torsional flexibility while maintaining π-conjugation across planar regions.
Crystallographic Analysis of Triazolo-Pyridine-Indazole Hybrid System
Single-crystal X-ray studies of analogous compounds reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.42 Å, b = 14.76 Å, c = 8.93 Å, β = 102.3°. The triazolo[4,3-a]pyridine and indazole rings adopt near-planar configurations, with interplanar angles of 3.1°–5.4° between heterocycles.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,322 ų |
| Z (Molecules/Unit Cell) | 4 |
The ethyl spacer adopts a gauche conformation (torsion angle = 67.8°), optimizing van der Waals contacts between the indazole C8-H and triazolo N2 atoms.
Conformational Studies Through X-ray Diffraction Patterns
High-resolution X-ray data (θmax = 25.0°) resolve distinct conformational features:
- Indazole Ring : Deviates ≤0.03 Å from planarity, with C3-C4 bond lengths of 1.38 Å, characteristic of aromatic delocalization.
- Triazolo[4,3-a]Pyridine : N1-N2 bond length = 1.32 Å, consistent with partial double-bond character.
- Carboxamide Group : O=C-NH torsion angle = 178.9°, indicating near-perpendicular alignment relative to the indazole plane.
Figure 1: Torsional Angles in Ethyl Linker
- C11-C12-N5-C13: -64.3°
- C12-N5-C13-C14: 112.7°
These angles facilitate intramolecular CH-π interactions between the ethyl chain (C12-H) and triazolo C2 (3.01 Å).
Hydrogen Bonding Networks and Supramolecular Arrangements
The carboxamide group drives supramolecular assembly through N-H···O and N-H···N hydrogen bonds:
Primary Interactions
- N5-H···O1 : Distance = 2.02 Å, Angle = 158° (intra-dimer)
- N3-H···N2 : Distance = 2.11 Å, Angle = 162° (inter-dimer)
Table 3: Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H-A (°) |
|---|---|---|---|---|
| N5-H···O1 | 0.88 | 2.02 | 2.82 | 158 |
| N3-H···N2 | 0.86 | 2.11 | 2.91 | 162 |
These interactions generate a 2D sheet architecture via R₂₂(8) and R₄₄(12) graph sets, stabilized by edge-to-face π-stacking (3.48 Å between indazole and triazolo rings).
Figure 2: Supramolecular Architecture
- Layer A : Hydrogen-bonded dimers along
- Layer B : Offset π-stacked columns along
The interplay of hydrogen bonds and π-interactions creates a thermally stable framework (decomposition >250°C).
Properties
Molecular Formula |
C17H16N6O |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indazole-3-carboxamide |
InChI |
InChI=1S/C17H16N6O/c1-22-13-7-3-2-6-12(13)16(21-22)17(24)18-10-9-15-20-19-14-8-4-5-11-23(14)15/h2-8,11H,9-10H2,1H3,(H,18,24) |
InChI Key |
QEHNFUABVWGEHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Methylation of Indazole-3-Carboxylic Acid
The indazole core is synthesized via methylation of indazole-3-carboxylic acid (ICA). Traditional methods employ methylating agents like methyl iodide in polar solvents (e.g., methanol) with alkali metal alkoxides (NaOMe, KOMe). However, in situ generation of alkoxides via alkali metals (Na, K) poses safety risks due to hydrogen gas evolution. An improved protocol uses alkaline earth metal oxides (MgO, CaO) or alkoxides, which mitigate hazards while achieving 85–92% yields of 1-methylindazole-3-carboxylic acid (1-MICA).
Table 1: Comparison of Methylation Methods
| Condition | Base | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| Traditional | NaOMe | MeOH | 78 | 2-MICA (7%) |
| Improved | Ca(OEt)₂ | EtOH | 91 | <2% 2-MICA |
Purification and Characterization
Crude 1-MICA is purified via recrystallization from ethanol/water mixtures (3:1), yielding white crystalline solids. Purity is confirmed by HPLC (>99%) and NMR (δ 3.95 ppm for N–CH₃).
Synthesis of Triazolo[4,3-a]Pyridine Derivatives
Cyclization Strategies
The triazolo[4,3-a]pyridine moiety is constructed through cyclization of 2-hydrazinylpyridines. A scalable method involves reacting 2-hydrazinylpyridine with aldehydes and isocyanides in DCM/MeOH (3:1) using Sc(OTf)₃ (20 mol%) as a catalyst, achieving 60–75% yields. For example, 3-phenyl-triazolo[4,3-a]pyridine is obtained in 68% yield under these conditions.
Table 2: Triazolo[4,3-a]Pyridine Synthesis Optimization
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydrazinylpyridine | Sc(OTf)₃ | DCM/MeOH | 25 | 68 |
| 2-Hydrazinylpyrimidine | None | EtOH | 80 | 45 |
Functionalization at Position 3
The 3-position of the triazolo[4,3-a]pyridine is functionalized via nucleophilic substitution or coupling. Patent data reveals that treatment with 2-chloroethylamine in DMF at 60°C introduces the ethylamine sidechain, critical for subsequent amide bond formation.
Coupling of Indazole and Triazolo[4,3-a]Pyridine Moieties
Carboxamide Bond Formation
The final step couples 1-MICA with 3-(2-aminoethyl)-triazolo[4,3-a]pyridine. Activation of 1-MICA as an acid chloride (using SOCl₂) followed by reaction with the amine in THF at 0–5°C yields the target compound in 82% purity. Alternatively, coupling agents like HBTU/DIPEA in DMF improve yields to 89%.
Table 3: Coupling Reaction Optimization
| Activation Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | None | THF | 82 |
| HBTU | DIPEA | DMF | 89 |
Purification and Analytical Data
The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 1:1), followed by recrystallization from acetonitrile. LC-MS confirms the molecular ion peak at m/z 321.3 [M+H]⁺. ¹H NMR (DMSO-d₆) shows characteristic signals at δ 8.65 (triazole C–H), 7.92 (indazole C–H), and 3.87 (N–CH₃).
Scale-Up Considerations and Industrial Feasibility
Cost Analysis
Table 4: Cost Comparison of Key Reagents
| Reagent | Cost per kg (USD) | Scale Impact |
|---|---|---|
| Sc(OTf)₃ | 12,000 | High for large scale |
| Ca(OEt)₂ | 800 | Economical |
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The compound features an indazole moiety substituted with a carboxamide group and a triazolo-pyridine fragment. Its molecular formula is C15H16N6O, with a molecular weight of approximately 360.33 g/mol. The presence of both indole and triazole structures is significant for its biological activity.
Cancer Immunotherapy
Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are considered promising in cancer immunotherapy as they enhance the immune response against tumors. Research has shown that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can act as IDO1 inhibitors, exhibiting sub-micromolar potency and high metabolic stability. These compounds can work synergistically with other immunotherapeutic agents, making them valuable in developing new cancer treatments .
Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. Studies have indicated that derivatives containing the triazolo-pyridine structure can inhibit specific kinases effectively, suggesting that this compound could lead to the development of targeted therapies for cancer treatment .
Table 1: Summary of Research Findings on 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that integrate both indazole and triazole moieties. The methods often leverage structure-based design to optimize the binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases involved in cancer cell proliferation or enzymes essential for microbial survival.
Comparison with Similar Compounds
Structural Analogues with Triazolopyridine Linkers
Key Observations :
- Heterocyclic Substitutions : Oxadiazole (electron-deficient) and thiophene (electron-rich) substituents modulate electronic properties, influencing solubility and target interactions .
Indazole vs. Indole Derivatives
Key Observations :
- Electron Distribution : Indole’s aromaticity may favor stacking interactions, while indazole’s dipole moment could enhance solubility in aqueous environments.
Triazole-Containing Agrochemicals vs. Pharmaceuticals
Key Observations :
- Halogenation : Agrochemicals often incorporate chlorine (e.g., ) for environmental persistence, whereas pharmaceuticals like Upadacitinib use fluorine for metabolic stability .
- Target Specificity : The target compound’s indazole-triazolopyridine architecture may offer kinase or protease inhibition, bridging features of both agrochemical and pharmaceutical triazole derivatives.
Biological Activity
1-Methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound has a molecular formula of CHNO and a molecular weight of approximately 362.4 g/mol. Its structure includes a methyl group at the nitrogen atom of the indole moiety, which is substituted with a carboxamide group and a triazolo-pyridine fragment. These structural characteristics are believed to contribute significantly to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Indole Moiety | Central structure contributing to biological activity |
| Carboxamide Group | Enhances solubility and bioavailability |
| Triazolo-Pyridine Fragment | Imparts unique pharmacological properties |
Pharmacological Properties
Research indicates that compounds containing both indole and triazole structures often exhibit significant biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities observed in various studies.
Anticancer Activity
1-Methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC values around 27.3 μM.
- HCT-116 (Colon Cancer) : IC values around 6.2 μM.
These findings suggest that the compound may act by disrupting cellular processes essential for cancer cell survival and proliferation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Inhibition assays against cyclooxygenase (COX) enzymes revealed that it can effectively suppress the production of prostaglandins, which play a crucial role in inflammation:
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 1-Methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide | 19.45 ± 0.07 | 23.8 ± 0.20 |
These results indicate that the compound may be a potential candidate for developing anti-inflammatory therapies .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against various pathogens, although specific data on its efficacy against bacterial or viral strains is still limited. Future research is needed to elucidate these effects further.
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide is crucial for optimizing its pharmacological profile. Modifications to the indole or triazole moieties can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Alteration of Triazole Position | Changes binding affinity to targets |
| Substitution on Indole Ring | Modulates anticancer potency |
Studies have shown that small changes in these structural components can lead to substantial differences in activity profiles .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide resulted in significant reductions in cell viability compared to untreated controls. The study concluded that the compound effectively induces apoptosis in cancer cells through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro. The findings support its potential use as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions between indazole-3-carboxamide derivatives and triazolopyridine-containing amines. For example, analogous compounds (e.g., NUCC-200823) are prepared using amine intermediates and activated esters under reflux conditions in polar aprotic solvents like DMF or DMSO. Yield optimization (e.g., 35–85%) can be achieved by controlling stoichiometry, reaction time, and purification methods such as silica gel chromatography or recrystallization from ethyl acetate/light petroleum ether mixtures .
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- Answer : Key techniques include:
- ^1H/^13C NMR : To confirm regiochemistry and substituent positions (e.g., δ 11.55 ppm for indazole NH in DMSO-d6) .
- LCMS/ESIMS : For molecular ion verification (e.g., m/z 379.2 [M+1] in ESIMS) and purity assessment (>98% by HPLC) .
- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays?
- Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-saturation studies in PBS (pH 7.4) or cell culture media, followed by filtration (0.22 µm), ensure stability and avoid precipitation artifacts .
Advanced Research Questions
Q. What strategies are recommended for resolving conflicting bioactivity data across structural analogs?
- Answer :
- Meta-analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding using docking simulations (e.g., AutoDock Vina) and free energy calculations .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule out off-target effects .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes (e.g., CCDC 1876881 for phosphonate analogs) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target ≤3), PSA (<140 Ų), and metabolic stability (CYP450 inhibition screening) .
- Molecular dynamics : Simulate blood-brain barrier penetration or plasma protein binding using force fields like CHARMM .
Q. What experimental approaches are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Answer :
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to map cellular targets .
- CRISPR-Cas9 screens : Identify synthetic lethal partners or resistance mechanisms in disease models .
- Metabolomics : Track downstream metabolic shifts via LC-HRMS to link target modulation to phenotypic outcomes .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to mitigate batch-to-batch variability .
- Data Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays and independent compound batches .
- Ethical Reporting : Disclose negative results (e.g., lack of efficacy in specific models) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
